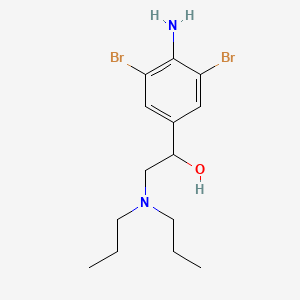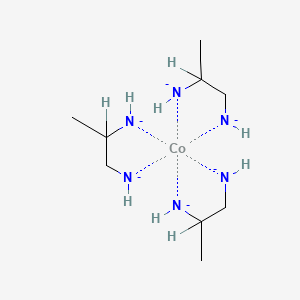
2-Heptanone, 7,7-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptanone, 7,7-dimethoxy- is an organic compound belonging to the class of ketones It is characterized by the presence of a ketone functional group and two methoxy groups attached to the seventh carbon atom in the heptanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 7,7-dimethoxy- can be achieved through several methods. One common approach involves the reaction of heptanone with methanol in the presence of an acid catalyst to introduce the methoxy groups. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Another method involves the use of dimethyl sulfate as a methylating agent to introduce the methoxy groups.
Industrial Production Methods
Industrial production of 2-Heptanone, 7,7-dimethoxy- often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptanone, 7,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of heptanoic acid or heptanal.
Reduction: Formation of 7,7-dimethoxyheptanol.
Substitution: Formation of various substituted heptanones depending on the substituent used.
Applications De Recherche Scientifique
2-Heptanone, 7,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential role as a pheromone and its effects on biological systems.
Medicine: Investigated for its potential use as a local anesthetic and its interactions with biological targets.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 2-Heptanone, 7,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, as a pheromone, it binds to odorant receptors in rodents, triggering a behavioral response. In the context of its anesthetic properties, it may interact with ion channels or receptors in nerve cells, leading to the inhibition of nerve signal transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptanone: A ketone with a similar structure but without the methoxy groups.
Heptanal: An aldehyde with a similar carbon chain length.
7-Methoxyheptanone: A compound with only one methoxy group.
Uniqueness
2-Heptanone, 7,7-dimethoxy- is unique due to the presence of two methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This structural feature makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
36727-64-7 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
7,7-dimethoxyheptan-2-one |
InChI |
InChI=1S/C9H18O3/c1-8(10)6-4-5-7-9(11-2)12-3/h9H,4-7H2,1-3H3 |
Clé InChI |
XHDQZRPNGLIVHF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


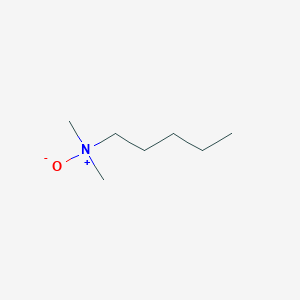
![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
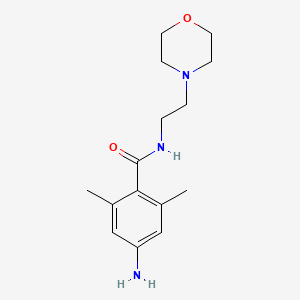
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
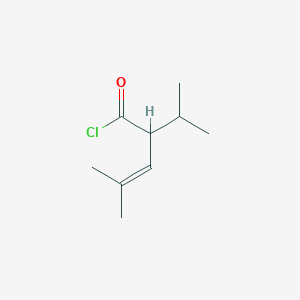
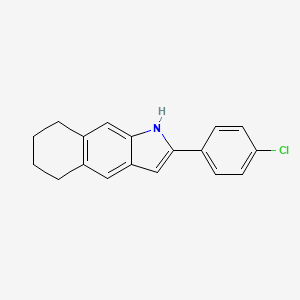
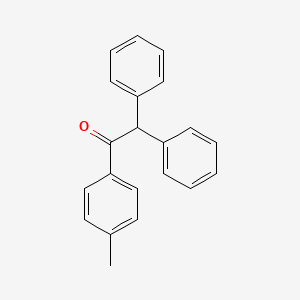
![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)

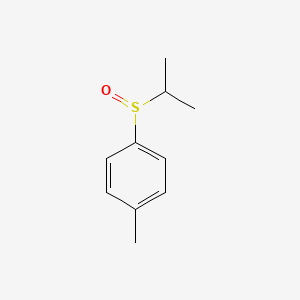
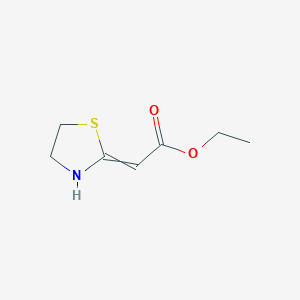
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)
